![molecular formula C14H22N2O B1503266 2-[4-(2-Amino-ethyl)-phenyl]-N,N-diethyl-acetamide CAS No. 885270-64-4](/img/structure/B1503266.png)

2-[4-(2-Amino-ethyl)-phenyl]-N,N-diethyl-acetamide

説明

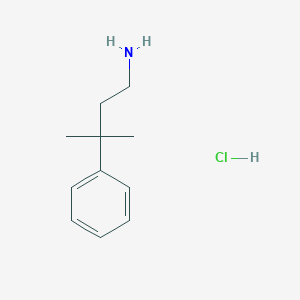

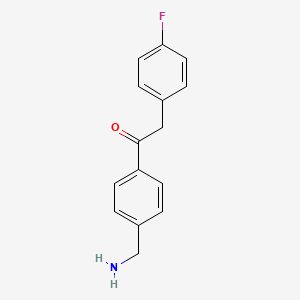

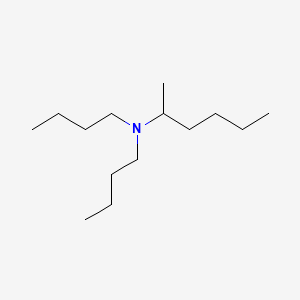

2-[4-(2-Amino-ethyl)-phenyl]-N,N-diethyl-acetamide, commonly known as AED, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. AED is a member of the acetamide family and has a molecular weight of 269.4 g/mol.

作用機序

The mechanism of action of AED is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. AED has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is an inhibitory neurotransmitter that reduces neuronal excitability. AED has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.

Biochemical and Physiological Effects

AED has been shown to have several biochemical and physiological effects. AED has been shown to reduce pain and inflammation by inhibiting the activity of COX-2. AED has also been shown to have anticonvulsant properties by increasing the levels of GABA in the brain. AED has been shown to have anxiolytic effects, reducing anxiety and promoting relaxation. AED has also been shown to have antioxidant properties, reducing oxidative stress and protecting cells from damage.

実験室実験の利点と制限

AED has several advantages for lab experiments, including its ease of synthesis and purification, its stability, and its low toxicity. However, AED has some limitations, including its limited solubility in water, which can make it difficult to administer in certain experiments. AED also has a relatively short half-life, which can make it challenging to study its long-term effects.

将来の方向性

There are several future directions for research on AED. One area of interest is the development of new analogs of AED with improved pharmacological properties. Another area of interest is the study of the long-term effects of AED on the central nervous system. Finally, the potential applications of AED in other fields, such as material science and agriculture, warrant further investigation.

Conclusion

In conclusion, AED is a chemical compound with significant potential applications in various fields. The synthesis method of AED involves the reaction between 4-(2-aminoethyl)phenol and diethyl acetylmalonate in the presence of a base. AED has been extensively studied for its potential applications in medicine, agriculture, and material science. AED has several biochemical and physiological effects, including its ability to reduce pain and inflammation, its anticonvulsant properties, and its anxiolytic effects. AED has several advantages for lab experiments, including its ease of synthesis and purification, its stability, and its low toxicity. Finally, there are several future directions for research on AED, including the development of new analogs and the study of its long-term effects on the central nervous system.

科学的研究の応用

AED has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, AED has shown promising results as an analgesic and anti-inflammatory agent. AED has also been shown to have anticonvulsant properties and has been used in the treatment of epilepsy. In agriculture, AED has been used as a growth regulator for crops, improving their yield and quality. In material science, AED has been used as a building block for the synthesis of novel materials with unique properties.

特性

IUPAC Name |

2-[4-(2-aminoethyl)phenyl]-N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-3-16(4-2)14(17)11-13-7-5-12(6-8-13)9-10-15/h5-8H,3-4,9-11,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIBWGRVKLDSGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695931 | |

| Record name | 2-[4-(2-Aminoethyl)phenyl]-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Amino-ethyl)-phenyl]-N,N-diethyl-acetamide | |

CAS RN |

885270-64-4 | |

| Record name | 4-(2-Aminoethyl)-N,N-diethylbenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(2-Aminoethyl)phenyl]-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

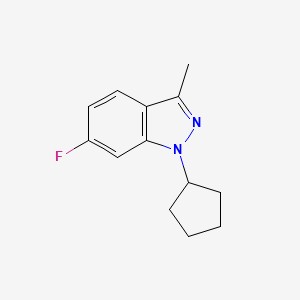

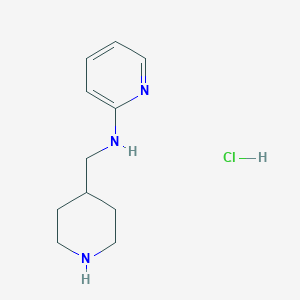

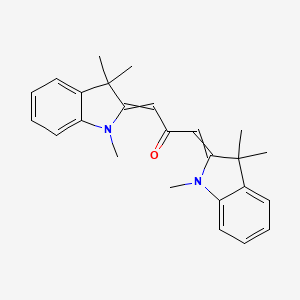

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dimethyl-5-[2-(1-methylpyrrolidin-2-ylidene)ethylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1503198.png)

![3-Ethyl-5-[2-(3-methyl-1,3-oxazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one](/img/structure/B1503208.png)